molecular formula C23H19FN2S B2854266 1-benzyl-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole CAS No. 1206993-91-0

1-benzyl-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole

Cat. No.: B2854266
CAS No.: 1206993-91-0
M. Wt: 374.48
InChI Key: PNQFPULPBOHZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole is a synthetic, small-molecule compound built on an imidazole core scaffold, a five-membered heterocyclic ring known for its significant role in medicinal chemistry and biochemical processes . This particular molecule features a 1,2,5-trisubstituted imidazole structure, bearing benzyl and phenyl groups at the N1 and C5 positions, respectively, and a (4-fluorobenzyl)thio moiety at the C2 position. The incorporation of the fluorine atom and the thioether linkage are common strategies in drug design to modulate the compound's electronic properties, metabolic stability, and binding affinity to biological targets . Compounds containing the imidazole ring are known to exhibit a wide spectrum of pharmacological activities, making them valuable scaffolds in drug discovery . Specifically, 2-((benzyl)thio)-substituted imidazole analogs have been extensively studied for their potential as inhibitors of various kinases and enzymes . Furthermore, structurally similar S-alkyl-imidazole derivatives have demonstrated potent antibacterial and antifungal properties in biological screenings, suggesting this compound's potential utility in developing novel antimicrobial agents . Its core structure is also associated with antioxidant and anti-inflammatory activities, as evaluated by methods like the DPPH radical scavenging assay . Researchers can leverage this chemical as a key pharmacophoric intermediate or as a building block in synthesizing more complex molecules for high-throughput screening, structure-activity relationship (SAR) studies, and biochemical assay development. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-benzyl-2-[(4-fluorophenyl)methylsulfanyl]-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2S/c24-21-13-11-19(12-14-21)17-27-23-25-15-22(20-9-5-2-6-10-20)26(23)16-18-7-3-1-4-8-18/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQFPULPBOHZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C16H15FN2S
  • Molecular Weight : 288.37 g/mol
  • IUPAC Name : this compound

This compound features an imidazole ring, which is known for its biological activity, particularly in pharmacology.

Research indicates that compounds containing imidazole moieties can interact with various biological targets, including enzymes and receptors. Specifically, the presence of the fluorobenzyl group may enhance binding affinity and selectivity towards certain targets, such as GABA-A receptors and other neuropharmacological targets.

Structure-Activity Relationships (SAR)

Studies have demonstrated that modifications to the imidazole structure can significantly affect biological activity. For instance, the introduction of fluorine at specific positions has been shown to enhance metabolic stability and receptor affinity. The following table summarizes key findings on SAR related to imidazole derivatives:

CompoundModificationBiological ActivityReference
14-Fluorobenzyl substitutionIncreased GABA-A receptor affinity
2Benzothiazole additionAntitumor activity against A-431 cells
3Hydroxylation at position 3Enhanced metabolic stability

Antitumor Activity

In a study evaluating various imidazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines such as A-431 and U251. The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic potential.

GABA-A Receptor Modulation

Another critical area of research focuses on the modulation of GABA-A receptors. Compounds with similar structures have been identified as positive allosteric modulators (PAMs). These compounds enhance the receptor's response to GABA, potentially leading to anxiolytic effects without the sedative properties associated with traditional benzodiazepines. The following data illustrates the efficacy of related compounds:

CompoundTypeEfficacy (EC50)Reference
APAM0.5 µM
BPAM0.8 µM
CNon-PAM>10 µM

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs and their differences are summarized below:

Compound Name Position 1 Position 2 Substituent Position 5 Key Properties Reference
1-Benzyl-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole Benzyl (4-Fluorobenzyl)thio Phenyl High lipophilicity (fluorine effect)
1-Benzyl-2-(methylthio)-5-imidazol carbonitrile Benzyl Methylthio Carbonitrile Lower molecular weight; solid state
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole 4-Fluorobenzyl Ethylthio Formyl Liquid state; IR peak at 1661 cm⁻¹ (C=O)
1-Benzyl-2-((4-methoxybenzyl)thio)-1H-benzo[d]imidazole Benzyl (4-Methoxybenzyl)thio Benzoimidazole Crystalline solid; characterized by NMR
5-Methyl-2-(phenethylthio)-1H-benzimidazole - Phenethylthio Methyl Higher solubility in organic solvents

Key Observations :

  • Fluorine Substitution: The 4-fluorobenzyl group in the target compound improves lipophilicity and metabolic stability compared to methoxy or non-aromatic thioether analogs .

Comparison with Analog Syntheses :

  • Compound 4b () : Synthesized via a Hantzsch-type reaction using ammonium hydroxide and alkyl acetoacetate, yielding 80% product .
  • Compound 6a () : Prepared via nucleophilic substitution with methyl iodide, achieving 70.4% yield .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-benzyl-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with imidazole ring formation via condensation of aldehydes/ketones with amines under acidic catalysis . Subsequent steps include nucleophilic substitution (e.g., introducing the 4-fluorobenzylthio group) and purification via column chromatography. Key variables affecting yield include:

  • Temperature : Higher temperatures (80–100°C) accelerate ring closure but may increase side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency .
    • Validation : Monitor intermediates using TLC and confirm final product purity via NMR and HPLC (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational techniques:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign protons and carbons, noting deshielding effects from the 4-fluorobenzyl group .
  • IR : Identify thioether (C-S, ~600 cm⁻¹) and imidazole ring (C=N, ~1600 cm⁻¹) vibrations .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .
    • Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide structural optimization?

  • Methodological Answer :

  • Modification Sites :
  • Benzyl Groups : Replace 4-fluorobenzyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
  • Imidazole Core : Introduce methyl groups at C4 to sterically hinder metabolically vulnerable positions .
  • QSAR Modeling : Use software (e.g., Schrödinger) to correlate logP, polar surface area, and IC₅₀ values .
    • Validation : Synthesize analogs and compare bioactivity data with computational predictions .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Data Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
  • Meta-Analysis : Aggregate data from PubMed/Scopus, noting differences in assay conditions (e.g., serum concentration) .
  • Expert Consultation : Engage medicinal chemists to interpret discrepancies in metabolic stability or off-target effects .

Q. How can computational docking elucidate mechanisms of action?

  • Methodological Answer :

  • Target Selection : Prioritize proteins with known imidazole interactions (e.g., EGFR kinase, CYP450 isoforms) .
  • Docking Workflow :

Prepare ligand (AMBER force field) and receptor (PDB ID: e.g., 1M17).

Simulate binding poses using AutoDock Vina, focusing on H-bonding with fluorophenyl and thioether groups .

Validate with molecular dynamics (100 ns simulations) to assess binding stability .

  • Experimental Correlation : Compare docking scores with IC₅₀ values from kinase inhibition assays .

Q. What analytical methods troubleshoot low reproducibility in synthesis?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify dimers/oxidation products (e.g., sulfoxide formation) .
  • Reaction Monitoring : In situ IR or Raman spectroscopy to track intermediate consumption .
  • Scale-Up Considerations : Ensure consistent stirring rates and heat transfer in batch reactors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.